
4-Iodo-2-isopropoxypyridine
Übersicht
Beschreibung
4-Iodo-2-isopropoxypyridine is a type of organic compound . It is commercially available and used in various applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been accomplished by iodination of the corresponding precursors . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyridine ring .Molecular Structure Analysis
The molecular formula of this compound is C8H10INO . It is an organic compound containing the acyl iodide functional group .Chemical Reactions Analysis
The trifluoromethylation of aromatic and heteroaromatic cores, including this compound, has attracted considerable interest in recent years due to its pharmacological relevance . The trifluoromethylation proceeded smoothly in all cases, and the desired compounds were isolated and characterized .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 263.08 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Mechanisms of 4-Aminopyridine Derivatives
4-Aminopyridine (4-AP) and its sustained-release formulation, fampridine, have been extensively studied for their pharmacological applications, particularly in demyelinating disorders such as multiple sclerosis (MS) and spinal cord injury (SCI). These compounds act as potassium channel-blocking agents, restoring conduction in demyelinated axons, potentially improving motor and sensory functions. Clinical trials have highlighted their utility in enhancing central nervous system conduction deficits, with varied neurological gains reported across studies (Hayes, 2006); (Kostadinova & Danchev, 2019).
Role in Neurodegenerative Diseases
The blockade of potassium channels by 4-AP has been investigated as a strategy to mitigate disturbances in nerve impulse conduction associated with demyelination in the central nervous system. This has opened new therapeutic indications for 4-AP beyond its initial applications, showing promise in the treatment of walking disabilities in MS patients (Kostadinova & Danchev, 2019).
Analytical and Ecogeochemical Applications
Recent advancements in analytical ecogeochemistry have employed isotachophoresis and stable isotope analysis to study the initiation, control, and acceleration of chemical reactions involving biomolecules. These methodologies have been used to significantly accelerate nucleic acid assays and enhance immunoassays, demonstrating the importance of chemical techniques in understanding and facilitating biochemical reactions (Eid & Santiago, 2017).
Surface Modification for Nanocomposites
The surface modification of inorganic nanoparticles for the development of organic-inorganic nanocomposites highlights the importance of chemical compounds in creating materials with improved properties. This involves grafting polymeric molecules onto inorganic particles to enhance their interaction with the polymer matrix, demonstrating the intersection of chemistry and materials science in advancing nanotechnology applications (Kango et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
4-Iodo-2-isopropoxypyridine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
4-iodo-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGNXOCFTWLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)
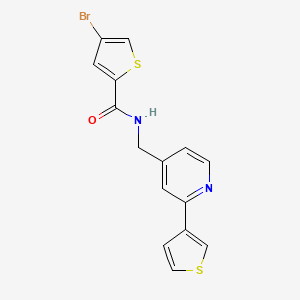

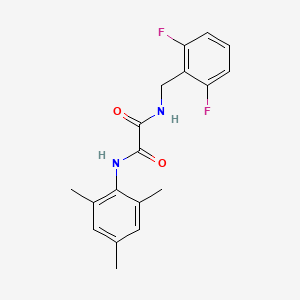
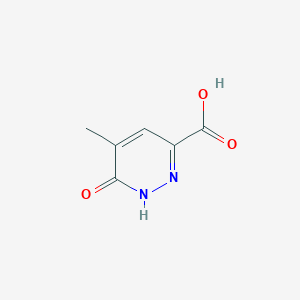
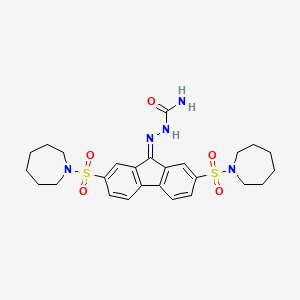
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
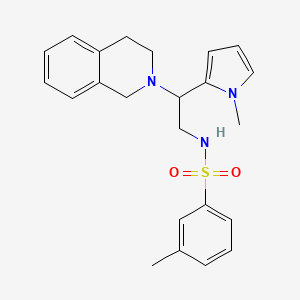
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)
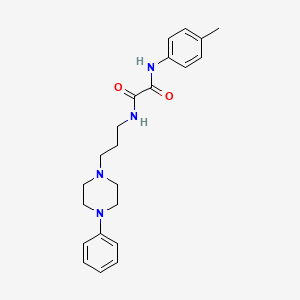

![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)